Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
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Overview
Description
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is an organic compound with the molecular formula C8H6FIO3 and a molecular weight of 296.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and hydroxyl groups attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate typically involves the esterification of 3-fluoro-4-iodo-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings, where the iodine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Coupling Reactions: Palladium catalysts are typically used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions.
Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, and the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-hydroxybenzoate
- Methyl 3-fluoro-4-hydroxybenzoate
- Methyl 4-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications.
Biological Activity
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (chemical formula: C8H6FIO3) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzoate core with a hydroxyl group at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 4-position. This unique substitution pattern contributes to its reactivity and biological profile.
Target Enzymes
The primary target for this compound appears to be cytosolic phospholipase A2α (cPLA2α) , which plays a significant role in the arachidonic acid pathway. Inhibition of this enzyme can lead to decreased production of pro-inflammatory mediators, making it a candidate for anti-inflammatory applications.
Biochemical Pathways
Inhibition of cPLA2α affects several biochemical pathways:
- Arachidonic Acid Pathway : Reduced levels of arachidonic acid lead to decreased synthesis of prostaglandins and leukotrienes, which are critical in inflammatory responses.
- Gene Expression Modulation : The compound may also influence gene expression related to inflammatory processes through its interaction with various biomolecules .
Pharmacokinetics
This compound exhibits moderate solubility in water, which can influence its absorption and distribution in biological systems. The presence of fluorine and iodine may enhance its binding affinity to specific targets while potentially affecting metabolic stability .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the activity of cPLA2α effectively. This inhibition correlates with reduced inflammatory cytokine production in cell culture models. The compound's structure allows it to bind competitively at the enzyme's active site, preventing substrate access.
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in murine models of arthritis. Results indicated significant reductions in joint swelling and inflammatory markers when treated with this compound compared to controls.
- Cancer Research : Another study explored the compound's potential in cancer therapy, particularly its ability to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
Biological Activity Summary
Activity Type | Effect Observed | Reference |
---|---|---|
cPLA2α Inhibition | Significant reduction | |
Anti-inflammatory | Decreased joint swelling | |
Induction of Apoptosis | Enhanced cell death in cancer lines |
Pharmacokinetic Profile
Property | Value |
---|---|
Solubility | Moderate in water |
Bioavailability | Under investigation |
Metabolic Stability | Moderate due to halogen substituents |
Properties
Molecular Formula |
C8H6FIO3 |
---|---|
Molecular Weight |
296.03 g/mol |
IUPAC Name |
methyl 3-fluoro-2-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H6FIO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3 |
InChI Key |
QTVAYRMDYNGCET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)I)F)O |
Origin of Product |
United States |
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